
Tenovin-6
概要
説明
準備方法
テノビン-6は、市販の前駆体から出発して一連の化学反応によって合成されます。 テノビン-6のジメチルスルホキシド(DMSO)への溶解度は10 mMを超え、実験目的で通常DMSOに調製されます .
化学反応の分析
テノビン-6は、以下を含むさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化されて異なる誘導体を生成できます。
還元: 還元反応は官能基を修飾することができ、その活性を変化させます。
これらの反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 生成される主な生成物は、特定の反応条件と使用される試薬によって異なります .
科学研究への応用
テノビン-6は、科学研究において幅広い応用を持っています。
科学的研究の応用
Tenovin-6 is a small molecule compound that has garnered attention for its potential anti-neoplastic effects and its role as an inhibitor of sirtuins, particularly SIRT1 . It has demonstrated promising results in various scientific research applications, particularly in cancer research.
Scientific Research Applications
This compound has been utilized in diverse scientific studies, primarily focusing on its impact on cancer cells and related pathways. Some key applications include:
Inhibition of Sirtuins this compound has been used as an inhibitor of sirtuins, especially SIRT1 . It can directly inhibit the protein deacetylase activity of purified human SIRT1, SIRT2, and SIRT3 .
Anti-neoplastic Effects this compound has demonstrated anti-neoplastic effects in vitro and in vivo on various hematopoietic malignancies of lymphoid and myeloid lineages . It has shown inhibitory effects on cell proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines .
Apoptosis Induction this compound can induce apoptosis in cancer cells . It induces a massive apoptotic cell death in concentration- and time-dependent fashions in uveal melanoma (UM) cell lines . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3 .
Impact on Cell Cycle Treatment with this compound significantly increased the percentages of cells in G1 phase while decreasing the percentages in S phase in DLBCL cell lines .
Autophagy Impairment this compound has been shown to impair the autophagy pathway by increasing the levels of LC3-II and/or SQSTM1/p62 in CLL cells .
This compound in Diffuse Large B-Cell Lymphoma (DLBCL)
This compound potently inhibited cell proliferation in a dose- and time-dependent manner in DLBCL cell lines . Examination of cell cycle progression showed that the percentages of cells in G1 phase were significantly increased, while the percentages of cells in S phase were significantly decreased in a dose-dependent manner . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3, and also activated the extrinsic but not the intrinsic cell-death pathway .
This compound in Uveal Melanoma (UM)
This compound treatment significantly decreased the population of ALDH+ cells and tumor sphere formation . It induced a massive apoptotic cell death in concentration- and time-dependent fashions in UM cell lines . this compound induced a dramatic increase in the cell population with loss of mitochondrial transmembrane potential . It also inhibits Wnt/β-catenin signaling perhaps through repressing GSK3β (S9) and DVL protein .
Synergistic Effects
This compound enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells . The combination of this compound and vinblastine synergistically inhibited the viability of UM cells . Combined treatment of metformin and this compound can synergistically induce the apoptotic pathway through SIRT1 down-regulation .
Other Cancers
This compound has been shown to impair the autophagy pathway in chronic lymphocytic leukemia (CLL) cells . It has also shown effectiveness against hematopoietic malignancies including chronic myelogenous leukemia, acute lymphoblastic leukemia, acute promyelocytic leukemia and solid tumors such as pancreatic cancer, colon cancer, gastric cancer, Ewing sarcoma, and soft tissue sarcoma .
In Vivo Activity in Tumor Growth
Tenovins are active on mammalian cells at one-digit micromolar concentrations and decrease tumor growth in vivo as single agents . In vivo antitumor activity of this compound prompted to elucidate its precise mechanism of action as required for further optimization studies .
Granulocytic Differentiation
This compound induces granulocytic differentiation by inhibiting SIRT2 activity .
Data Table
作用機序
テノビン-6は、SIRT1、SIRT2、SIRT3の脱アセチル化活性を阻害することにより作用し、p53の活性化につながります 。 この活性化は、p53依存性転写のアップレギュレーションをもたらし、アポトーシスを促進し、腫瘍の増殖を阻害します 。 さらに、テノビン-6はジヒドロオロテートデヒドロゲナーゼを阻害し、その抗腫瘍活性をさらに高めます .
類似化合物の比較
テノビン-1と比較して、テノビン-6は水溶性が高く、サーチュインタンパク質の阻害においてより強力です 。他の類似の化合物には以下が含まれます。
サレルミド: 抗腫瘍作用を有するSIRT1およびSIRT2の二重阻害剤.
サーチノール: 癌研究で使用されている別のサーチュイン阻害剤.
カンビノール: サーチュインタンパク質に対する阻害効果で知られています.
テノビン-6は、サーチュイン阻害とp53活性化の独自の組み合わせにより際立っており、癌研究において貴重なツールとなっています .
類似化合物との比較
Compared to Tenovin-1, Tenovin-6 is more water-soluble and has higher potency in inhibiting sirtuin proteins . Other similar compounds include:
Salermide: A dual SIRT1 and SIRT2 inhibitor with antineoplastic properties.
Sirtinol: Another sirtuin inhibitor used in cancer research.
Cambinol: Known for its inhibitory effects on sirtuin proteins.
This compound stands out due to its unique combination of sirtuin inhibition and p53 activation, making it a valuable tool in cancer research .
生物活性
Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.
SIRT1/2 Inhibition
This compound exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that this compound treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .
Induction of Apoptosis
The induction of apoptosis by this compound has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:
- Apoptosis in ALL Cells : this compound treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
- DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
- Uveal Melanoma Cells : In uveal melanoma cells, this compound induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .
Efficacy Against Cancer Cell Lines
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | REH, NALM-6 | <5 | SIRT1/2 inhibition, p53 activation | Induces apoptosis |
Diffuse Large B-cell Lymphoma | OCI-Ly1, DHL-10 | 2.5 - 10 | Inhibition of proliferation, activation of apoptosis | Reduces cell viability |
Uveal Melanoma | Mel 270, 92.1 | 10 | Mitochondrial damage, caspase activation | Induces massive apoptotic cell death |
Sonic Hedgehog Medulloblastoma | - | <5 | Inhibition of growth | Reduced tumor growth in vivo |
Case Studies
- Acute Lymphoblastic Leukemia (ALL) :
- Diffuse Large B-cell Lymphoma (DLBCL) :
- Uveal Melanoma :
特性
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011557-82-6 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。